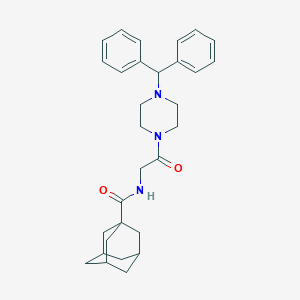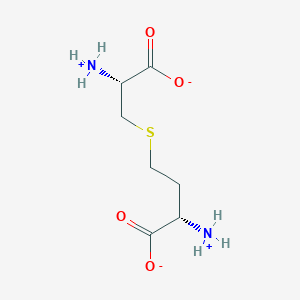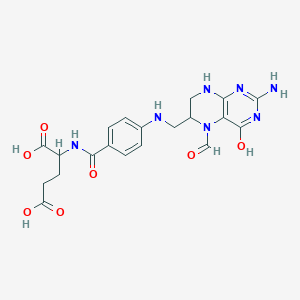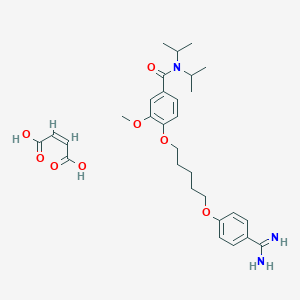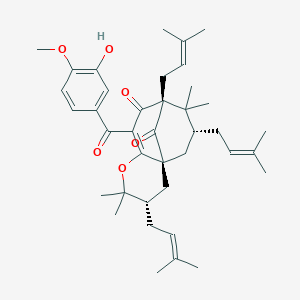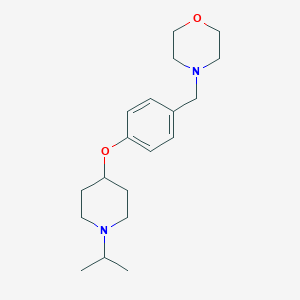
4-(4-((1-Isopropylpiperidin-4-yl)oxy)benzyl)morpholine
Overview
Description
4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine is a chemical compound known for its potent and selective antagonistic activity against the histamine H3 receptor . This compound is part of a broader class of piperidine derivatives, which are widely studied for their pharmacological properties .
Preparation Methods
The synthesis of 4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route starts with the preparation of 1-isopropyl-4-piperidone, which is then reacted with 4-hydroxybenzyl chloride to form the intermediate 4-(1-isopropyl-piperidin-4-yloxy)-benzyl chloride. This intermediate is then reacted with morpholine under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The primary mechanism of action of 4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine involves its antagonistic activity at the histamine H3 receptor. By binding to this receptor, the compound inhibits the action of histamine, a neurotransmitter involved in various central nervous system functions. This inhibition can lead to increased release of other neurotransmitters, such as dopamine and norepinephrine, thereby modulating cognitive and behavioral processes .
Comparison with Similar Compounds
4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine can be compared with other histamine H3 receptor antagonists, such as:
Thioperamide: Another H3 receptor antagonist, but with a different chemical structure and pharmacokinetic profile.
Clobenpropit: A potent H3 receptor antagonist with additional agonistic activity at H4 receptors.
Pitolisant: A clinically approved H3 receptor antagonist used for the treatment of narcolepsy.
The uniqueness of 4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine lies in its high selectivity and potency for the H3 receptor, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
397276-53-8 |
|---|---|
Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
4-[[4-(1-propan-2-ylpiperidin-4-yl)oxyphenyl]methyl]morpholine |
InChI |
InChI=1S/C19H30N2O2/c1-16(2)21-9-7-19(8-10-21)23-18-5-3-17(4-6-18)15-20-11-13-22-14-12-20/h3-6,16,19H,7-15H2,1-2H3 |
InChI Key |
AYEMHSJPBSPTSA-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)OC2=CC=C(C=C2)CN3CCOCC3 |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=CC=C(C=C2)CN3CCOCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-7737782, JNJ-7737782, JNJ-7737782 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)imidazo[1,2-a]pyridine](/img/structure/B531350.png)
![6-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B531398.png)
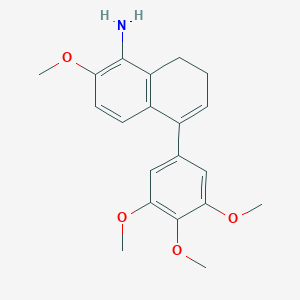
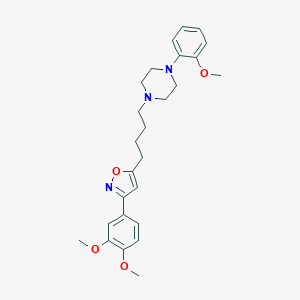
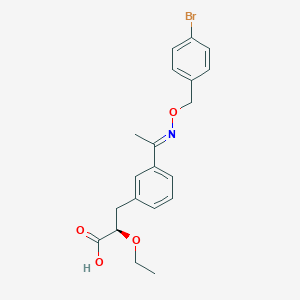
![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B531987.png)
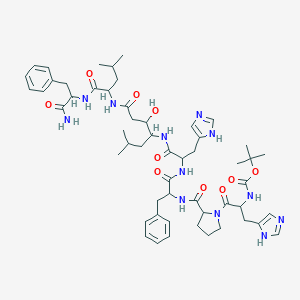
![(3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one](/img/structure/B532089.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide](/img/structure/B532541.png)
